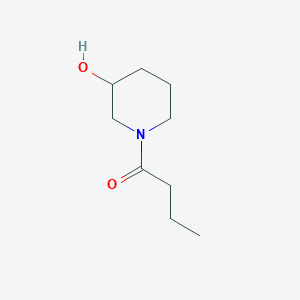

1-(3-Hydroxypiperidin-1-yl)butan-1-one

Description

Properties

CAS No. |

1154909-81-5 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)butan-1-one |

InChI |

InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(11)7-10/h8,11H,2-7H2,1H3 |

InChI Key |

PWILPNCTLCFDEA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N1CCCC(C1)O |

Canonical SMILES |

CCCC(=O)N1CCCC(C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Preparation Methods

Direct Condensation of 3-Hydroxypiperidine with Butanone

- Reaction: 3-hydroxypiperidine reacts with butan-1-one (butanone) under controlled conditions to form this compound.

- Catalysts: Acidic or basic catalysts facilitate the condensation by activating the carbonyl group of butanone or enhancing nucleophilicity of the piperidine nitrogen.

- Conditions: Typical reaction temperatures range from ambient to reflux (~60–80 °C), with reaction times varying from several hours to overnight to optimize yield.

- Solvents: Polar aprotic solvents such as acetonitrile or ethanol are commonly used to dissolve reactants and facilitate reaction kinetics.

- Purification: Post-reaction, purification is achieved by crystallization or column chromatography to isolate the target compound with high purity.

Alternative Route via Halogenated Butanone Intermediate

- Step 1: Preparation of a halogenated butanone derivative (e.g., 4-bromobutan-1-one).

- Step 2: Nucleophilic substitution of the halogen by 3-hydroxypiperidine under basic conditions (e.g., potassium carbonate) in a polar solvent.

- Advantages: This method allows for better control over regioselectivity and can improve yields.

- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress.

Industrial Scale Considerations

- Scale-Up: Industrial synthesis follows similar pathways but employs continuous flow reactors to enhance reaction control and throughput.

- Purification: Multiple purification steps such as distillation, recrystallization, and chromatographic techniques ensure the compound meets purity standards.

- Safety and Environmental Factors: Use of greener solvents and catalysts is preferred to reduce environmental impact.

Comparative Preparation Data Table

| Preparation Method | Key Reagents | Catalyst/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct condensation | 3-Hydroxypiperidine + Butanone | Acid/base catalyst, reflux, polar solvent | Simple, fewer steps | Moderate yields, side reactions |

| Halogenated butanone intermediate route | 3-Hydroxypiperidine + 4-bromobutan-1-one | Base (K2CO3), polar aprotic solvent, reflux | Improved regioselectivity, higher yield | Requires halogenated intermediate synthesis |

| Continuous flow reactor (industrial) | Same as above | Controlled temperature/pressure | Scalable, reproducible | Requires specialized equipment |

Research Findings and Analytical Techniques

- Reaction Monitoring: TLC and HPLC are standard methods for monitoring synthesis progress and purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm molecular structure.

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used.

- Enantiomeric Separation: Chiral HPLC columns (e.g., Chiralpak IB) can separate stereoisomers if stereochemistry is relevant.

- Stability Studies: Forced degradation under acidic, basic, oxidative, and thermal conditions followed by LC-MS analysis to assess compound stability and degradation pathways.

Summary of Synthetic Routes and Conditions

| Step | Description | Typical Conditions | Analytical Techniques |

|---|---|---|---|

| 1. Formation of intermediate | Halogenation of butanone to form 4-bromobutan-1-one | Bromination with N-bromosuccinimide (NBS) in CCl4 or similar solvent | TLC, GC-MS |

| 2. Nucleophilic substitution | Reaction of 3-hydroxypiperidine with halogenated butanone | K2CO3 base, acetonitrile solvent, reflux 6-12h | HPLC, NMR |

| 3. Purification | Column chromatography or recrystallization | Silica gel with ethyl acetate/hexane | HPLC purity check |

| 4. Characterization | Structural and purity confirmation | NMR (1H, 13C), MS, IR | Spectroscopic and chromatographic data |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Hydroxypiperidin-1-yl)butan-1-one with high yield and purity?

- Methodological Answer : Use a two-step approach: (1) Protect 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling. (2) React Boc-protected 3-hydroxypiperidine with butan-1-one derivatives via nucleophilic substitution. Deprotect under acidic conditions (e.g., HCl in dioxane) and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor intermediates using TLC and confirm final purity via HPLC (>95%) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify characteristic peaks for the hydroxypiperidine ring (e.g., hydroxyl proton at δ ~3.5–4.0 ppm) and butanone carbonyl (δ ~208–210 ppm in 13C NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (m/z calculated for C₉H₁₇NO₂: 171.1259).

- X-ray Crystallography : If crystalline, use SHELX for structure refinement. Compare bond lengths/angles with similar piperidine derivatives .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., ethanol/water mixtures) due to the compound’s moderate polarity. Optimize crystallization by slow evaporation at 4°C. Monitor crystal formation via microscopy and validate purity via melting point analysis (literature comparison) .

Advanced Research Questions

Q. How does the 3-hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to 4-hydroxypiperidine analogs?

- Methodological Answer : Perform kinetic studies using model reactions (e.g., alkylation with methyl iodide). Compare reaction rates via LC-MS. The 3-hydroxyl group may sterically hinder nucleophilic attack at the adjacent nitrogen, reducing reactivity versus 4-hydroxypiperidine derivatives. Computational modeling (DFT) can map electron density and steric effects .

Q. What experimental protocols mitigate photodegradation of this compound under UV-Vis exposure?

- Methodological Answer : Conduct accelerated stability studies:

- Expose solutions (acetonitrile/water) to UV-Vis light (λ = 254–365 nm).

- Monitor degradation via LC-MS/MS, identifying major photoproducts (e.g., hydroxylated or cleaved derivatives).

- Add antioxidants (e.g., BHT) or use amber glassware to reduce degradation .

Q. How do transition metals (e.g., Cu²⁺, Fe²⁺) affect the compound’s stability in aqueous solutions?

- Methodological Answer : Prepare metal-complexed solutions (0.1–1.0 mM metal chloride). Use UV-Vis spectroscopy to track absorbance shifts (indicating complexation). Stability assays (24–72 hrs) with LC-MS can quantify decomposition products. Fe²⁺ may induce radical-mediated degradation via Fenton-like reactions, whereas Cu²⁺ forms stable chelates .

Q. What strategies resolve discrepancies in crystallographic refinement for low-quality diffraction data?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply restraints for disordered regions (e.g., piperidine ring). Validate refinement with R-factor convergence (<5% difference between R and wR). Cross-validate with spectroscopic data .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for hydroxypiperidine derivatives?

- Methodological Answer :

- Scenario 1 : If proton assignments conflict, run 2D NMR (COSY, HSQC) to resolve coupling networks.

- Scenario 2 : For suspected tautomerism (e.g., keto-enol), vary solvent polarity (DMSO-d₆ vs. CDCl₃) and compare shifts.

- Scenario 3 : Validate with computational NMR prediction (e.g., DFT using Gaussian) to match experimental data .

Q. Why might X-ray structures show deviations in bond lengths compared to computational models?

- Methodological Answer : Crystallographic packing forces and thermal motion can elongate/shorten bonds. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Compare with gas-phase DFT geometries to isolate environmental effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.